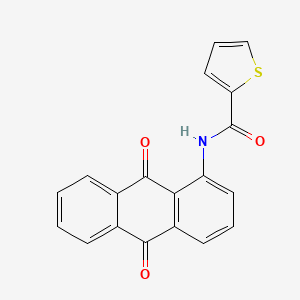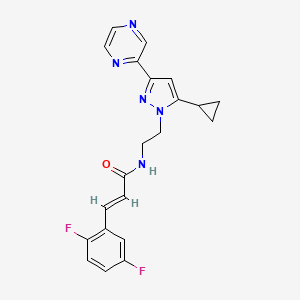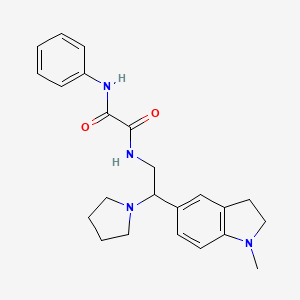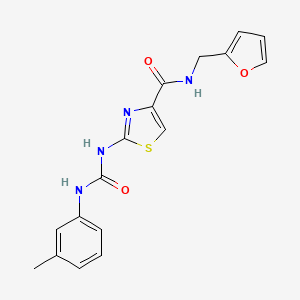
Furan-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furan-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a furan ring, a pyrimidine ring, and a piperazine ring . It is part of a class of compounds known as heterocyclic compounds, which are widely used in the pharmaceutical medicinal field due to their molecule structural variety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a furan ring, a pyrimidine ring, and a piperazine ring. The presence of these functional groups can greatly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. One potential reaction could involve the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its molecular weight is likely to be less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with your compound, have been found to possess various biological activities, including antiviral properties . Pyrimidine-derived indole ribonucleosides, which are structurally similar to your compound, have been synthesized and tested for in vitro antiproliferative and antiviral activities .
Anticancer Activity
Compounds with similar structures have shown potential in cancer treatment. For example, certain compounds have demonstrated the ability to reduce cell viability in MCF-10A cells, which are often used in breast cancer research .
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarities, it’s possible that your compound could also have anti-inflammatory applications.
Antioxidant Activity
Indole derivatives have also been found to possess antioxidant properties . This suggests that your compound could potentially be used in research related to oxidative stress and related conditions.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests that your compound could potentially be used in research related to infectious diseases caused by bacteria and other microbes.
Anti-Fibrosis Activity
Some compounds with similar structures have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests that your compound could potentially be used in research related to fibrotic diseases.
Orientations Futures
Given the biological potential of pyrimidine derivatives, there is considerable interest among researchers in synthesizing a variety of these compounds for screening different pharmacological activities . This compound, with its complex structure and multiple functional groups, could be a valuable target for future research in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that similar compounds with indole and pyrimidine structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Similarly, pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Result of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Propriétés
IUPAC Name |
furan-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(14-4-3-11-26-14)24-9-7-23(8-10-24)17-12-16(20-13-21-17)22-15-5-1-2-6-19-15/h1-6,11-13H,7-10H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJASPMFMBNJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2848113.png)
![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)





![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-propan-2-ylurea](/img/structure/B2848126.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)


